2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
CAS No.: 868748-75-8
Cat. No.: VC3283026
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868748-75-8 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 2-amino-2-(oxan-4-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H |
| Standard InChI Key | KHYXIPVLUOQKMK-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C(=O)O)N.Cl |
| Canonical SMILES | C1COCCC1C(C(=O)O)N.Cl |
Introduction
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of glycine, featuring a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle. This compound is known for its unique structural properties and reactivity, making it valuable in various fields.
Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
The synthesis of this compound can be achieved through the reaction of tetrahydropyran-4-one with glycine in the presence of a reducing agent such as lithium aluminium hydride (LiAlH4). The reaction involves the reduction of the ketone to an alcohol, followed by the formation of the amino acid derivative. On an industrial scale, more efficient catalysts and optimized reaction conditions are employed to increase yield and purity.
Applications in Research and Industry
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is used in various scientific research applications:
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Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
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Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
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Industry: It is used in the production of specialty chemicals and materials.
Biological Activity
The compound exhibits significant biological activity due to its interaction with enzymes or receptors, influencing biological processes such as metabolic pathways, signal transduction, or gene expression regulation.
Comparison with Similar Compounds
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is unique due to its combination of the tetrahydropyran ring and the amino acid functionality. Similar compounds include:
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4-Aminotetrahydropyran: Lacks the amino acid moiety.
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3-Aminooxetane: Another cyclic ether with an amino group.
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3-Aminotetrahydrofuran: Similar to tetrahydropyran but with a five-membered ring.
Comparison Table
| Compound | Structure | Unique Features |
|---|---|---|
| 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride | Tetrahydropyran ring with amino acid functionality | Versatility in chemical reactions and biological applications |
| 4-Aminotetrahydropyran | Tetrahydropyran ring without amino acid functionality | Limited reactivity compared to the amino acid derivative |
| 3-Aminooxetane | Cyclic ether with an amino group | Different ring size and reactivity |
| 3-Aminotetrahydrofuran | Five-membered ring with an amino group | Different ring size compared to tetrahydropyran |
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